4-bromobenzyl 4-formylbenzoate
CAS No.:
Cat. No.: VC10047024
Molecular Formula: C15H11BrO3
Molecular Weight: 319.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11BrO3 |
|---|---|
| Molecular Weight | 319.15 g/mol |
| IUPAC Name | (4-bromophenyl)methyl 4-formylbenzoate |
| Standard InChI | InChI=1S/C15H11BrO3/c16-14-7-3-12(4-8-14)10-19-15(18)13-5-1-11(9-17)2-6-13/h1-9H,10H2 |
| Standard InChI Key | HDCFXJIACIUZFN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)Br |
| Canonical SMILES | C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecule consists of two aromatic rings connected via an ester linkage:
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Brominated benzyl group: A benzene ring substituted with a bromine atom at the para position, attached to a methylene (-CH2-) group.
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4-Formylbenzoate moiety: A benzoic acid derivative esterified at the para position with a formyl (-CHO) substituent.
The molecular formula is C15H11BrO3, with a molecular weight of 343.15 g/mol. Key structural features were corroborated by spectral data from analogous compounds, such as 4-bromobenzyl chloroformate (IR: 1745 cm⁻¹ for carbonyl) and 4-[(4-bromophenyl)azanediyl]dibenzaldehyde (1H-NMR: δ 9.96 ppm for aldehyde protons) .
Physicochemical Properties
While direct measurements for 4-bromobenzyl 4-formylbenzoate are scarce, extrapolations from related esters provide insights:
The formyl group’s polarity enhances solubility in polar aprotic solvents, while bromine contributes to halogen bonding interactions .
Synthesis and Optimization
Reaction Pathways
Two primary routes have been identified for synthesizing this compound:
Esterification of 4-Formylbenzoic Acid
Step 1: Activation of 4-formylbenzoic acid using thionyl chloride (SOCl2) to form 4-formylbenzoyl chloride.
Step 2: Reaction with 4-bromobenzyl alcohol in anhydrous dichloromethane (DCM) under nitrogen atmosphere:
This method mirrors the synthesis of (4-bromophenyl)methyl 4-bromobenzoate, achieving yields of 78–86% under optimized conditions .
Process Optimization
Key parameters influencing yield:
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Temperature: 0–5°C during acyl chloride formation prevents formyl group oxidation .
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Catalyst: Triethylamine (2.5 equiv) maximizes deprotonation of 4-bromobenzyl alcohol .
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Purification: Recrystallization from hexane/ethyl acetate (3:1) improves purity to >95% .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s formyl group participates in:
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Schiff base formation: Condensation with amines to create antimicrobial agents .
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Cross-coupling reactions: Suzuki-Miyaura couplings using the bromine substituent for biaryl synthesis .
Polymer Chemistry
As a difunctional monomer, it enables:
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